

Independent Verification of [Ala11,22,28]-VIP's Potency: A Comparative Guide

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Compound of Interest

Compound Name: [Ala11,22,28]-VIP

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and selectivity of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP, against native VIP. The data presented is compiled from peer-reviewed scientific literature to aid in the independent verification of this compound's biological activity.

Data Presentation: Potency and Selectivity Comparison

The potency of [Ala11,22,28]-VIP and native VIP was evaluated through radioligand binding assays and adenylyl cyclase activity assays. The key parameters for comparison are the inhibition constant (K_i) for receptor binding and the half-maximal effective concentration (EC_{50}) for stimulating the production of cyclic AMP (cAMP), a crucial second messenger in the VIP signaling pathway.

Compound	Receptor	Binding Affinity (K _i , nM)	Adenylyl Cyclase Activity (EC ₅₀ , nM)
[Ala11,22,28]-VIP	VPAC1	7.4	1.0
VPAC2	2352	>1000	
Native VIP	VPAC1	0.6	0.05
VPAC2	1.2	0.1	

Data sourced from Nicole et al., 2000, The Journal of Biological Chemistry.

The data clearly indicates that while native VIP binds to both VPAC1 and VPAC2 receptors with high affinity, **[Ala11,22,28]-VIP** is a highly selective agonist for the VPAC1 receptor.^{[1][2][3]} Its binding affinity for VPAC1 is approximately 318 times greater than for VPAC2. Furthermore, its functional potency, as measured by the stimulation of adenylyl cyclase, demonstrates a pronounced selectivity for VPAC1, being at least 1000-fold more potent at this receptor subtype.

Experimental Protocols

The following are summaries of the methodologies employed in the key experiments cited.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

- **Membrane Preparation:** Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human VPAC1 or VPAC2 receptor were used.
- **Incubation:** Membranes were incubated with a fixed concentration of [¹²⁵I]VIP and varying concentrations of the competitor (**[Ala11,22,28]-VIP** or native VIP). The incubation was carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters, representing the bound [125I]VIP, was quantified using a gamma counter.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

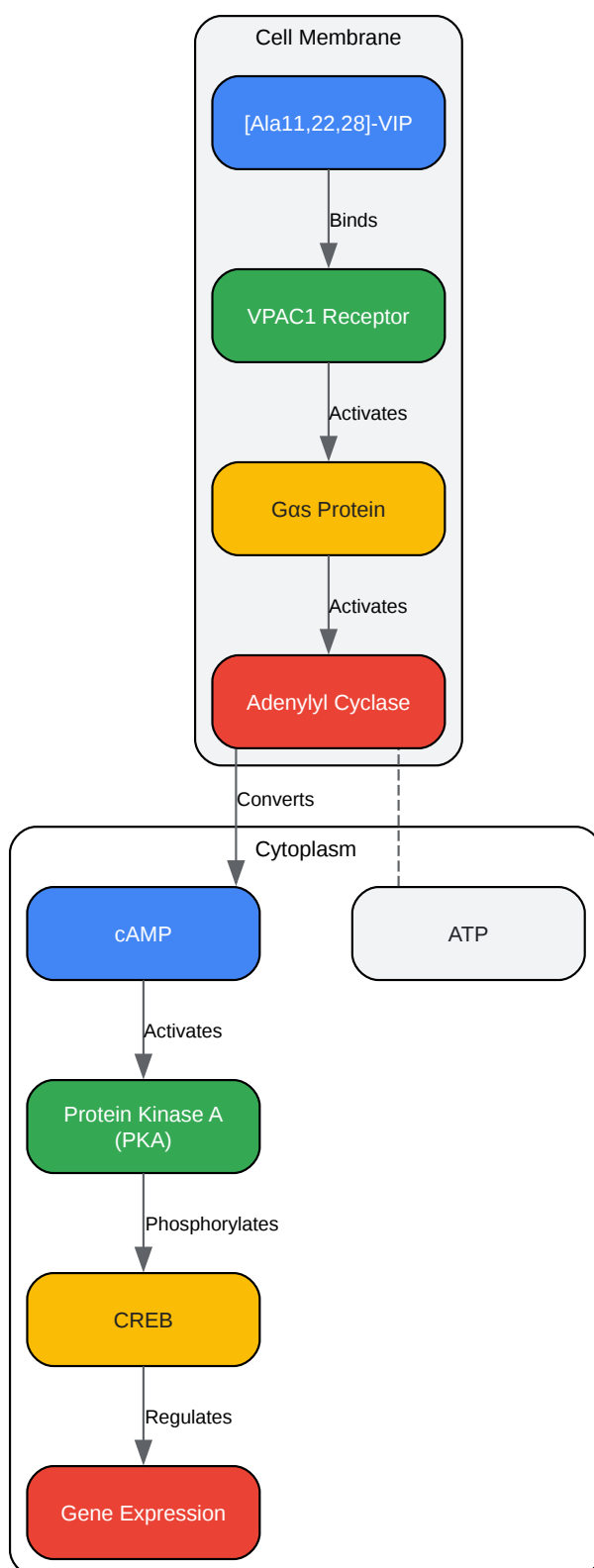
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, a downstream signaling molecule of VIP receptors.

- Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing either VPAC1 or VPAC2 receptors were utilized.
- Incubation: Membranes were incubated with varying concentrations of the agonist ([Ala11,22,28]-VIP or native VIP) in the presence of ATP and an ATP-regenerating system.
- Reaction Termination: The enzymatic reaction was stopped after a defined period.
- cAMP Quantification: The amount of cAMP produced was measured using a competitive protein binding assay or other sensitive immunoassays.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was determined from the dose-response curve.

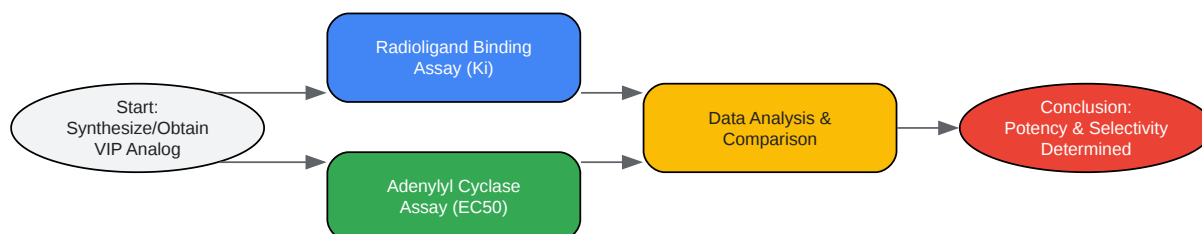
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of VIP through the VPAC1 receptor and a generalized workflow for assessing the potency of VIP analogs.



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Caption: Signaling pathway of [Ala11,22,28]-VIP via the VPAC1 receptor.



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Caption: Experimental workflow for potency verification of VIP analogs.

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